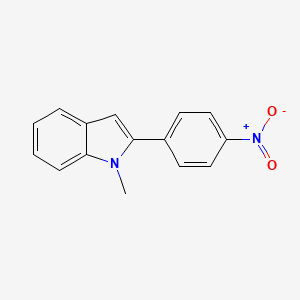

1-Methyl-2-(4-nitrophenyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-2-(4-nitrophenyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a methyl group at the 1-position and a 4-nitrophenyl group at the 2-position of the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-nitrophenyl)-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 4-nitrophenylhydrazine and 1-methyl-2-indanone. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis or other scalable synthetic routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to achieve these goals.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-2-(4-nitrophenyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroindole derivatives.

Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the formation of 1-methyl-2-(4-aminophenyl)-1H-indole.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitroindole derivatives.

Reduction: Aminoindole derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1-Methyl-2-(4-nitrophenyl)-1H-indole

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its derivatives are of interest for their potential biological activities, including antimicrobial and anticancer properties.

Chemistry

- Building Block for Synthesis this compound serves as a building block in the synthesis of more complex organic molecules and heterocycles. One common synthetic approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 4-nitrophenylhydrazine and 1-methyl-2-indanone. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted under reflux conditions.

Biology

- Antimicrobial and Anticancer Research Derivatives of this compound are studied for their potential antimicrobial and anticancer properties. Indole derivative molecules have demonstrated good biological activity in different therapeutic areas .

Medicine

- Pharmacophore in Drug Development Research is ongoing to explore the potential of this compound as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Industry

- Organic Electronic Materials this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Related Compounds: 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole

-

A study on triazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria.

These results indicate that certain derivatives possess comparable or superior antibacterial activity to established antibiotics like ciprofloxacin.

Compound MIC (µg/mL) Bacterial Strain Triazole A 0.25 S. aureus Triazole B 0.5 E. coli Triazole C 1 P. aeruginosa

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-(4-nitrophenyl)-1H-indole and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological target and the nature of the interaction.

Comparación Con Compuestos Similares

1-Methyl-2-phenyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

2-(4-Nitrophenyl)-1H-indole: Lacks the methyl group, affecting its electronic properties and reactivity.

1-Methyl-2-(4-aminophenyl)-1H-indole: The amino group instead of the nitro group leads to different chemical and biological properties.

Uniqueness: 1-Methyl-2-(4-nitrophenyl)-1H-indole is unique due to the presence of both the methyl and nitro groups, which influence its electronic properties, reactivity, and potential applications. The nitro group is electron-withdrawing, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions, while the methyl group provides steric hindrance and influences the compound’s overall stability.

Actividad Biológica

1-Methyl-2-(4-nitrophenyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by a methyl group at the first position and a nitrophenyl group at the second position. This unique structure enhances its biological activity, making it a subject of interest in pharmacological research. The compound exhibits various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of the nitro group on the phenyl ring significantly influences its electrophilic properties, which are crucial for its biological interactions. The indole moiety's electron-rich nature allows for various electrophilic substitution reactions, further enhancing its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 19 µg/mL |

The compound's effectiveness is comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent .

2. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising results against different cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 14 |

| Prostate Cancer | 10 |

| Pancreatic Cancer | 7 |

These findings suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can effectively reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 89 |

| TNF-α | 72 |

These results indicate its potential use in treating inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound binds to bacterial enzymes involved in cell wall synthesis, disrupting their function and leading to bacterial death.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis.

- Anti-inflammatory Mechanism : The compound modulates signaling pathways that regulate cytokine production, thereby reducing inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study conducted on human leukemia cell lines demonstrated significant apoptosis induction at concentrations as low as 5 µM.

- In vivo studies on murine models showed that administration of the compound resulted in reduced tumor sizes compared to control groups.

Propiedades

Fórmula molecular |

C15H12N2O2 |

|---|---|

Peso molecular |

252.27 g/mol |

Nombre IUPAC |

1-methyl-2-(4-nitrophenyl)indole |

InChI |

InChI=1S/C15H12N2O2/c1-16-14-5-3-2-4-12(14)10-15(16)11-6-8-13(9-7-11)17(18)19/h2-10H,1H3 |

Clave InChI |

UCOFMVZOFASDLD-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.